Phosphorus pentoxide

説明

Significance in Modern Chemistry and Materials Science

Tetraphosphorus (B14172348) decoxide plays a crucial role in modern chemistry and materials science due to its versatile reactivity and properties. markwideresearch.comsolubilityofthings.com Its significance stems from its powerful dehydrating capabilities, its role as a precursor to other phosphorus compounds, and its application in the synthesis of advanced materials. wikipedia.orgjustdial.com

A primary application of P4O10 is as a potent dehydrating agent in organic synthesis. wikipedia.org It is instrumental in converting primary amides to nitriles and carboxylic acids to their corresponding anhydrides. wikipedia.orgyuyinchem.com The "Onodera reagent," a solution of P4O10 in dimethyl sulfoxide (B87167) (DMSO), is utilized for the oxidation of alcohols, a reaction similar to the Swern oxidation. atamanchemicals.comyuyinchem.com Its desiccating power is so strong that it can dehydrate many mineral acids to their anhydrides, such as converting nitric acid to dinitrogen pentoxide and sulfuric acid to sulfur trioxide. wikipedia.orgyuyinchem.com

In materials science, P4O10 is a fundamental component in the production of phosphate (B84403) glasses. wikipedia.org These glasses, which use P2O5 as the glass-forming substrate instead of silica (B1680970), possess unique optical properties. wikipedia.org They are advantageous for optical fibers with high concentrations of rare-earth ions and are highly resistant to hydrofluoric acid. wikipedia.org Furthermore, iron phosphate and lead iron phosphate glasses are being explored as alternatives to borosilicate glass for the immobilization of radioactive waste. wikipedia.org

The compound also serves as a key raw material in the manufacturing of various industrial products, including detergents, flame retardants, and specialty chemicals. datahorizzonresearch.com In the semiconductor industry, it is used as a phosphorus source for n-type doping. atamanchemicals.com

Historical Evolution of Phosphorus Pentoxide Chemistry

The history of this compound is intrinsically linked to the discovery and study of phosphorus itself. Observations of the vigorous reaction of phosphorus with air to produce a voluminous white powder were noted by early chemists like Robert Boyle in 1681. atomistry.com By the early 19th century, leading chemists had analyzed the compound and established its empirical formula as P2O5. atomistry.com

Initially, the primary method of producing this compound was through the combustion of white or red phosphorus in a plentiful supply of air or oxygen. atomistry.com Early preparations were often impure, containing other phosphorus oxides and unreacted phosphorus. atomistry.com The purification process involved methods like resublimation in an oxygen current. atomistry.com

A significant development in the application of P4O10 was the synthesis of polyphosphoric acid (PPA). mit.edurx-sol.comrxmarine.com PPA is produced by reacting P4O10 with phosphoric acid. mit.edurx-sol.comrxmarine.com This process, known as the "dry process," yields high-purity phosphoric acid and subsequently PPA, which became a widely used industrial chemical. mit.edu The development of PPA opened up new avenues for the use of this compound as a reagent and catalyst in various organic reactions.

The understanding of the structural chemistry of P4O10 has also evolved. It is now known that this compound crystallizes in at least four different forms, or polymorphs. wikipedia.org The most common metastable form consists of discrete P4O10 molecules. wikipedia.org Other polymeric forms exist, all featuring phosphorus atoms tetrahedrally coordinated to oxygen atoms. wikipedia.org This detailed structural knowledge has been crucial for understanding its reactivity and for the rational design of new materials.

Academic Research Trajectories and Future Outlook

Current academic research on tetraphosphorus decoxide is focused on several promising areas, driven by the need for more efficient, sustainable, and advanced technologies. markwideresearch.comdatahorizzonresearch.com The future outlook for the P4O10 market is positive, with growth expected due to its role in sustainable agriculture, the expanding industrial sector, and the increasing demand for eco-friendly chemical solutions. markwideresearch.comdatahorizzonresearch.com

A key area of research is the development of advanced and environmentally friendly production technologies for this compound. datahorizzonresearch.com This includes exploring methods that incorporate renewable energy sources and waste heat recovery to address environmental and safety concerns. datahorizzonresearch.com The recovery and recycling of phosphorus from waste streams are also gaining significant attention. datahorizzonresearch.com

In materials science, research continues to explore new applications for phosphate-based materials. Low-melting methylammonium (B1206745) phosphate glasses, synthesized from P4O10, are being investigated for their unique properties. researchgate.net There is ongoing research into the use of P4O10 in the synthesis of novel catalysts. acs.orgnih.govmdpi.com For instance, it can be used to prepare special supported catalysts for various chemical transformations. atamanchemicals.com The role of phosphorus compounds in catalysis is expanding, with studies exploring low-valent phosphorus compounds as alternatives to transition metals. acs.org

The application of computational methods is becoming increasingly important in guiding the design of new materials and understanding reaction mechanisms involving P4O10. researchgate.net Theoretical studies, such as those using density functional theory (DFT), are being employed to analyze the vibrational spectra and structural properties of P4O10 and related compounds. researchgate.netresearchgate.net

Furthermore, the demand for this compound in the pharmaceutical industry is expected to grow, where it serves as a dehydrating agent and is a component in the synthesis of various drugs. strategicrevenueinsights.comdataintelo.com Research into new drug development and more efficient pharmaceutical production processes will likely drive further innovation in the use of P4O10. dataintelo.com

Structure

3D Structure

特性

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEUIGNSBFLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2O5, O5P2 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals or powder; Deliquescent; [CHEMINFO], HYGROSCOPIC WHITE CRYSTALS OR POWDER. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SULFURIC ACID; INSOL IN ACETONE & AMMONIA, Solubility in water: reaction | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.30, Relative density (water = 1): 2.4 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG AT 384 °C (SOLID) | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade (>98.0% pure): phosphorus trioxide, <0.3 wt %; arsenic, <50 ppm; iron, <2 ppm., Reagent grade (>98.0% pure): phosphorus trioxide, <0.02 wt %; heavy metals, <0.01 wt % Pb; insoluble matter, <0.02 wt %; ammonium, <0.01 wt %. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

/There are/ several crystalline & amorphous modifications; commercial form, hexagonal, White, orthogonal crystals, Exists in several forms but is often referred to by its empirical formula P2O5. Three crystalline polymorphs (H, O, O'), two distinct liquids,and several amorphous or glassy solids are recognized. The best-characterized form is the H (hexagonal) or alpha modification that consists of P4O10 molecules. | |

CAS No. |

1314-56-3, 72906-42-4 | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphorus pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

562 °C, The O and O' forms are orthorhombic crystals, consisting of sheets of interlocking rings. The O form has a melting point of 55-570 °C, triple point of 562 °C/58.3 kPa, specific gravity of 2.72 and heat of valorization of 152.4 kJ/mol P4O10. The O' form has a triple point of 580 °C/74.0 kPa, specific gravity of 2.89 and heat of valorization of 141.9 kJ/mol P4O10. The liquid (stable above 580 °C has a heat of vaporization of 78.3 kJ/mol P4O10., 340 °C | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Structural Elucidation and Polymorphism of Phosphorus Pentoxide

Molecular Architectures and Symmetries of P₄O₁₀

The discrete P₄O₁₀ molecule forms the basis of the most common polymorph of phosphorus pentoxide. Its structure is a testament to the principles of chemical bonding and molecular symmetry.

Adamantane-like Cage Structure and Td Symmetry

The most frequently encountered form of this compound consists of individual P₄O₁₀ molecules. wikipedia.orgatamanchemicals.com These molecules possess a cage-like structure that is reminiscent of adamantane. wikipedia.orgunacademy.com This structural arrangement belongs to the highly symmetric Td point group. wikipedia.orgcumhuriyet.edu.tr The core of the structure can be visualized as a tetrahedron of phosphorus atoms.

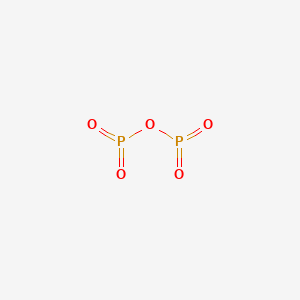

Structural Comparison with Tetraphosphorus (B14172348) Hexoxide (P₄O₆)

A close structural relative of P₄O₁₀ is tetraphosphorus hexoxide (P₄O₆). wikipedia.orgatamanchemicals.com Both molecules share a similar cage-like framework. chemzipper.com The fundamental difference lies in the oxidation state of the phosphorus atoms. In P₄O₆, oxygen atoms are inserted between each pair of phosphorus atoms in the tetrahedral P₄ structure. cumhuriyet.edu.tr The P₄O₁₀ molecule is an evolution of the P₄O₆ structure, with the addition of a terminal oxygen atom double-bonded to each of the four phosphorus atoms. cumhuriyet.edu.trvaia.com This results in phosphorus being in the +5 oxidation state in P₄O₁₀, whereas it is in the +3 state in P₄O₆. chemzipper.com

| Feature | P₄O₁₀ | P₄O₆ |

|---|---|---|

| Molecular Formula | P₄O₁₀ | P₄O₆ |

| Structure | Adamantane-like cage wikipedia.orgunacademy.com | Adamantane-like cage cumhuriyet.edu.tr |

| Symmetry Point Group | Td wikipedia.orgcumhuriyet.edu.tr | Td cumhuriyet.edu.tr |

| Terminal Oxygen Atoms | 4 (P=O bonds) cumhuriyet.edu.tr | 0 wikipedia.orgatamanchemicals.com |

| Bridging Oxygen Atoms (P-O-P) | 6 askfilo.com | 6 chemzipper.com |

Analysis of P=O Terminal Bonds and P-O-P Bridging Linkages

The P₄O₁₀ molecule features two distinct types of phosphorus-oxygen bonds: terminal and bridging. There are four terminal P=O bonds, one for each phosphorus atom, and six bridging P-O-P linkages that form the cage structure. askfilo.com The terminal P=O bonds are significantly shorter and stronger than the bridging P-O-P bonds. researchgate.net Theoretical calculations and experimental data indicate that the terminal P=O bond length is approximately 1.43 Å. doubtnut.comresearchgate.net In contrast, the bridging P-O-P bond lengths are longer, around 1.638 Å, with the P-O-P bond angle being approximately 126.4°. researchgate.net The presence of the electronegative terminal oxygen atoms influences the bridging bonds, making them shorter in P₄O₁₀ compared to P₄O₆. vedantu.com

Crystalline Polymorphs and Amorphous Forms of P₄O₁₀

This compound is known to exist in several crystalline polymorphs as well as in an amorphous, glassy state. wikipedia.orgnih.gov The interconversion between these forms is influenced by factors such as temperature and pressure.

Hexagonal (H or Alpha) Modification

The most common and commercially available form of this compound is the hexagonal (H or α) modification. nih.govechemi.comreddit.com This form is metastable and is composed of discrete P₄O₁₀ molecules held together by weak van der Waals forces in a hexagonal lattice. wikipedia.orgatamanchemicals.com Despite the high symmetry of the individual molecules, the crystal packing is not close-packed. wikipedia.orgunacademy.com This modification has a density of approximately 2.30 g/cm³. wikipedia.orgatamanchemicals.com When heated, it can sublimate at 360 °C under atmospheric pressure. drugfuture.com Rapid condensation of the vapor results in the formation of this extremely hygroscopic solid. wikipedia.orgatamanchemicals.com

Orthorhombic (O and O') Phases: Layered and Three-Dimensional Framework Structures

In addition to the molecular hexagonal form, this compound exists in at least two polymeric orthorhombic phases, designated as the O and O' forms. wikipedia.orgnih.gov These are more stable than the H-form. reddit.com

The metastable O-phase possesses a layered structure. atamanchemicals.com It consists of interconnected rings of PO₄ tetrahedra, forming sheets. nih.gov This form is denser than the H-form, with a density of 2.72 g/cm³. atamanchemicals.com

The stable O'-phase features a three-dimensional framework structure. Like the other polymorphs, it is built from PO₄ tetrahedra where each phosphorus atom is coordinated to four oxygen atoms, one of which is a terminal oxygen. wikipedia.org This form is even denser, with a density of 2.89 g/cm³. nih.gov The transition to these polymeric forms can be achieved by heating the compound in a sealed tube for several hours. wikipedia.orgatamanchemicals.com These polymeric structures are analogous to some polysilicates. atamanchemicals.com There is also evidence of a high-pressure tetragonal phase.

An amorphous or glassy form of this compound can be produced by fusing any of the crystalline polymorphs. wikipedia.org

| Property | Hexagonal (H-form) | Orthorhombic (O-form) | Orthorhombic (O'-form) |

|---|---|---|---|

| Structure | Molecular (discrete P₄O₁₀) wikipedia.org | Layered polymer atamanchemicals.comnih.gov | 3D framework polymer |

| Stability | Metastable wikipedia.org | Metastable | Stable |

| Density | 2.30 g/cm³ wikipedia.orgatamanchemicals.com | 2.72 g/cm³ atamanchemicals.com | 2.89 g/cm³ nih.gov |

| Melting Point | Sublimes at 360 °C drugfuture.com | 562 °C atamanchemicals.com | 580 °C (triple point) nih.gov |

Spectroscopic and Diffractional Characterization of P₄O₁₀ Structures

A suite of advanced analytical techniques is employed to investigate the intricate structures of this compound's various forms. These methods provide detailed insights into crystallinity, electronic structure, and vibrational properties.

X-ray Diffraction (XRD) for Polymorph Identification and Crystallinity Analysis

X-ray diffraction (XRD) is a fundamental tool for identifying the different crystalline polymorphs of this compound and assessing the degree of crystallinity in a sample. pnnl.govshu.ac.ukshu.ac.uk The most common crystalline form consists of P₄O₁₀ molecules arranged in a hexagonal lattice. wikipedia.org Other polymorphs include a metastable orthorhombic "O" form with a layered structure of interconnected P₆O₆ rings and a stable, denser orthorhombic "O'" form with a 3-dimensional framework. wikipedia.org

XRD patterns can clearly distinguish between these crystalline phases and the amorphous, or glassy, state. For example, in studies of sewage sludge ash, XRD has been used to identify the presence of crystalline phases like quartz alongside this compound. researchgate.net Furthermore, in the context of glass-ceramics, XRD is crucial for determining the solubility limit of P₂O₅ in a glass matrix, as it can detect the onset of crystallinity through the appearance of diffraction peaks corresponding to crystalline phosphate (B84403) compounds like Na₃PO₄ and Na₄P₂O₇. pnnl.govshu.ac.uk The technique can also differentiate between the crystallinity of annealed and quenched glass samples. shu.ac.ukshu.ac.uk

Valence Band X-ray Photoelectron Spectroscopy (XPS) for Differentiating Crystal Structures

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. aip.orgresearchgate.net In the study of this compound, valence band XPS is particularly useful for differentiating between its various crystal structures and understanding its electronic makeup. aip.orgresearchgate.net The valence band region of the XPS spectrum reveals a rich peak structure that shows significant differences from that of phosphates, allowing for clear distinction. aip.org

High-resolution XPS can resolve the binding energies of core-level electrons, such as P 2p and O 1s, which are sensitive to the local chemical environment. researchgate.netsci-hub.sersc.org For instance, the P 2p₃/₂ peak for this compound appears at a binding energy of around 135.0 eV, corresponding to the +5 oxidation state of phosphorus. researchgate.net Shifts in these binding energies can indicate changes in the next-nearest neighbor environment of the atoms, providing insights into the bonding within the different polymorphs and amorphous networks. csuohio.edu XPS has also been instrumental in studying the electronic structure of related phosphorus compounds, such as phosphorus sulfides, by allowing for the full assignment of valence band photoemission peaks. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Molecular and Lattice Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for probing the molecular and lattice vibrations of P₄O₁₀, providing detailed information about its structure and bonding. acs.orgresearchgate.netresearchgate.net

The P₄O₁₀ molecule in its most common form has a cage-like structure with Td symmetry. wikipedia.orgcumhuriyet.edu.tr Group theory predicts the number and symmetry of the vibrational modes, with only T₂ symmetry modes being IR active in the Td point group. cumhuriyet.edu.tr A characteristic IR peak for P₄O₁₀ is observed around 1400 cm⁻¹, which is attributed to the stretching vibration of the terminal P=O bond. cumhuriyet.edu.tr

Raman spectroscopy is also a powerful tool for studying P₄O₁₀. A complete vibrational analysis of the rhombohedral crystalline form of P₄O₁₀ has been performed, where the molecular Td symmetry is reduced to C₃v symmetry in the crystal lattice. acs.orgresearchgate.net This reduction in symmetry leads to a greater number of Raman-active modes. acs.orgresearchgate.net The Raman spectra of pure anhydrous vitreous P₂O₅ have been used to conclude that it is a 3-connected network, with the dominant modes involving the in-phase compression of neighboring P-O bonds. capes.gov.br Theoretical calculations have been used to assign the vibrational frequencies and have shown good agreement with experimental data. acs.orgresearchgate.netnih.gov

Theoretical Computational Approaches to P₄O₁₀ Structural Properties

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining a deeper understanding of the structural, mechanical, and electronic properties of this compound at the atomic level.

Density Functional Theory (DFT) for Structural, Mechanical, and Electronic Properties

Density Functional Theory (DFT) calculations have been successfully employed to investigate the properties of crystalline and amorphous P₂O₅. nih.govresearchgate.netaip.org These quantum mechanical calculations can predict structural parameters, such as bond lengths and angles, with good agreement with experimental data. cumhuriyet.edu.trresearchgate.net The inclusion of dispersive corrections in DFT calculations has been shown to significantly improve the accuracy of predicted structures, especially for layered polymorphs. nih.govaip.org

DFT has been used to calculate the second-order elastic constants for the orthorhombic phases of P₂O₅, revealing that they are highly elastically anisotropic due to their structural features. nih.govresearchgate.netaip.org From these constants, polycrystalline aggregate properties can be evaluated to provide a complete mechanical description. nih.govresearchgate.net Furthermore, DFT allows for the investigation of the electronic band structure and density of states, which provides insights into the electronic properties of the material. nih.govresearchgate.netaip.orgunifesspa.edu.br Analysis of the valence charge density and atomic charges has shown that the chemical bonding in P₂O₅ has mixed ionic and covalent character. nih.govresearchgate.netaip.org DFT has also been used to study the vibrational spectra of P₄O₁₀ and related molecules, aiding in the assignment of experimental IR and Raman data. cumhuriyet.edu.trnih.govresearchgate.net

| Parameter | o'(P₂O₅)∞ | o(P₂O₅) | Experimental Value | Reference |

| Lattice Parameter a (Å) | +1.21% error | aip.org | ||

| Lattice Parameter b (Å) | +1.23% error | aip.org | ||

| Lattice Parameter c (Å) | +1.04% error | aip.org | ||

| Unit Cell Volume | +9.43% error (GGA) | +3.53% error | aip.orgaip.org |

Quantum Chemical Calculations for Chemical Bonding and Reactivity Analyses

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the intricate nature of chemical bonds and predicting the reactivity of phosphorus oxides. researchgate.net These computational studies allow for a detailed analysis of the electronic structure that governs the behavior of molecules like the adamantane-like P₄O₁₀, the molecular form of this compound. researchgate.netnih.gov

Research employing quantum chemical methods has successfully classified the various phosphorus-oxygen (P-O) bonds within phosphorus oxide structures. Through topological analyses such as the Atoms in Molecules (AIM) and Electron Localization Function (ELF) theories, a clear correlation between bond characteristics and the coordination environment of the phosphorus and oxygen atoms has been established. researchgate.net These studies identify distinct types of P-O bonds, each with characteristic lengths, bond orders, and electron density distributions. researchgate.net For instance, the terminal P=O bonds exhibit significantly different electronic properties compared to the bridging P-O-P bonds, which accounts for their differing roles in chemical reactions.

The following table summarizes the classification of P-O bond types in phosphorus oxides based on quantum chemical analyses:

| Bond Type | Coordination of P | Coordination of O | Typical Bond Length (Å) | Bond Order (Approx.) | Description |

| Type I | 4 | 1 | ~1.43 | ~2.0 | Terminal double bond (P=O) |

| Type II | 4 | 2 | ~1.60 | ~1.0 | Bridging single bond (P-O-P) |

| Type III | 3 | 2 | ~1.65 | ~1.0 | Bridging bond in suboxides |

| Type IV | 3 | 1 | ~1.48 | ~2.0 | Terminal bond in suboxides |

| Type V | 2 | 2 | Variable | Variable | Found in lower oxide fragments |

Data synthesized from findings reported in quantum chemical studies. researchgate.net

Reactivity analyses using tools like the Fukui function help to pinpoint the most likely sites for nucleophilic or electrophilic attack on the P₄O₁₀ molecule. researchgate.net Furthermore, DFT calculations have been employed to investigate reaction mechanisms, such as the interconversion of P₂O₅L₂ and P₄O₁₀L₃ adducts (where L is a Lewis base like pyridine) through a proposed "phosphate-walk" mechanism. nih.gov These calculations provide energy profiles for reaction pathways, elucidating the stability of intermediates and the heights of activation barriers, which are crucial for understanding the compound's synthetic utility. nih.govrsc.org

Molecular Dynamics (MD) Simulations in P₂O₅-containing Glass Systems

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the structure and dynamics of amorphous materials, such as phosphate and phosphosilicate glasses. These simulations model the interactions between atoms over time, providing a detailed picture of the disordered glass network at an atomic scale. rsc.orgresearchgate.net

In binary phosphate glasses, such as xLi₂O·(1 − x)P₂O₅, MD simulations show how the addition of a network modifier (Li₂O) systematically breaks up the P-O-P network. acs.org This leads to a conversion of Q³ species (fully polymerized) to Q² (chains), Q¹ (chain-terminating), and Q⁰ (orthophosphate) units. researchgate.netacs.org This process creates non-bridging oxygens (NBOs), which play a critical role in properties like ion conductivity. acs.org

In more complex systems, like P₂O₅–Na₂O–Al₂O₃–SiO₂ glasses, MD simulations reveal preferences for certain atomic linkages. For example, Al–O–P and Si–O–Al linkages are often favored over a random distribution. rsc.org The addition of P₂O₅ can promote the formation of Si–O–Si linkages, leading to structural heterogeneity with distinct silicon-rich and aluminum-phosphorus-rich regions. rsc.org

The table below presents typical structural parameters derived from MD simulations of various P₂O₅-containing glass systems.

| Glass System | Bond | Average Bond Length (Å) | Average Coordination Number | Key Structural Finding |

| CaO-P₂O₅-SiO₂ researchgate.net | P-O | 1.531 ± 0.005 | ~4 | >95% of P atoms are 4-coordinated, forming tetrahedral structures. |

| CaO-P₂O₅-SiO₂ researchgate.net | Si-O | 1.610 ± 0.001 | ~4 | The basic network structure is built from [PO₄] and [SiO₄] tetrahedra. |

| Li₂O−P₂O₅ acs.org | P-O (Bridging) | ~1.60 | Variable with Li₂O content | Dynamic interconversion between bridging and non-bridging oxygens is observed. |

| Li₂O−P₂O₅ acs.org | P-O (Non-Bridging) | ~1.48 | Variable with Li₂O content | The number of non-bridging oxygens correlates with lithium ion mobility. |

| P₂O₅–Na₂O–Al₂O₃–SiO₂ rsc.org | Al-O-P | --- | --- | Preferred linkage type, leading to structural heterogeneity. |

This data represents findings from various molecular dynamics simulation studies.

These simulations also provide insights into the formation of ring structures within the glass network and how their prevalence changes with composition. researchgate.netchimicatechnoacta.ru By correlating these detailed structural features with macroscopic properties, MD simulations are instrumental in designing new glass compositions for specific applications, from bioactive glasses to solid-state battery electrolytes. researchgate.netucl.ac.uk

Advanced Synthetic Methodologies for Phosphorus Pentoxide

Controlled Combustion Pathways of Elemental Phosphorus

P₄ (s) + 5O₂ (g) → P₄O₁₀ (s) vaia.comquizlet.com

This reaction is vigorous and, under industrial conditions, occurs at temperatures between 1650 to 2760°C (3000 to 5000°F). epa.gov The resulting product is a white, crystalline solid. fiveable.me

Conversely, controlling the reaction by limiting the oxygen supply leads to the formation of lower phosphorus oxides, most notably tetraphosphorus (B14172348) hexaoxide (P₄O₆), also known as phosphorus trioxide. tandfonline.comresearchgate.netlibretexts.org

P₄ (s) + 3O₂ (g) → P₄O₆ (s) scribd.com

Further controlled oxidation can also yield intermediate oxides such as P₄O₇, P₄O₈, and P₄O₉. researchgate.net The kinetics of phosphorus oxidation are complex and can be influenced by several factors including temperature, pressure, and the physical state of the phosphorus. tandfonline.comupm.es Studies on the isothermal oxidation of white phosphorus have shown that the rate of reaction increases with temperature. tandfonline.com The formation of P₄O₁₀ is a critical step in producing high-purity phosphoric acid. fiveable.me

| Reactant Ratio | Primary Product | Chemical Formula | Common Name | Reference |

|---|---|---|---|---|

| Excess Oxygen | Tetraphosphorus decaoxide | P₄O₁₀ | Phosphorus pentoxide | wikipedia.orgresearchgate.net |

| Limited Oxygen | Tetraphosphorus hexaoxide | P₄O₆ | Phosphorus trioxide | tandfonline.comscribd.com |

| Controlled Conditions | Intermediate Oxides | P₄O₇, P₄O₈, P₄O₉ | N/A | researchgate.net |

Industrial Scale Synthesis and Its Role in Phosphoric Acid Production (Dry Process)

On an industrial scale, this compound is a crucial intermediate in the "dry process" or "thermal process" for producing high-purity phosphoric acid. epa.govatamanchemicals.com This method is distinct from the "wet process," which involves treating phosphate (B84403) rock with sulfuric acid and results in a less pure, fertilizer-grade acid. wikipedia.orgatamanchemicals.com The thermal process is essential for manufacturing food-grade phosphoric acid and other high-grade chemicals. epa.govuva.nl

The thermal process involves three main steps:

Combustion: Liquid elemental phosphorus is burned in a combustion chamber with air at temperatures reaching up to 2760°C to form this compound vapor. epa.gov

Hydration: The hot P₄O₁₀ gas is then hydrated by reacting it with water or a dilute phosphoric acid solution. This exothermic reaction produces a strong, highly concentrated phosphoric acid. epa.govtandfonline.comatamanchemicals.com The chemical equation for the hydrolysis is: P₄O₁₀ + 6H₂O → 4H₃PO₄. wikipedia.org

Demisting: The final step involves removing the phosphoric acid mist from the gas stream to recover the product. epa.gov

This process yields a highly pure phosphoric acid with concentrations typically ranging from 75% to 85%. epa.govwikipedia.org The efficiency of modern thermal process plants is high, with about 99.9% of the initial elemental phosphorus being converted into phosphoric acid. epa.gov Although the thermal process is more energy-intensive and expensive than the wet process, it is indispensable for applications requiring low levels of impurities, such as in the food and beverage industry. wikipedia.orguva.nl

| Feature | Dry Process (Thermal Process) | Wet Process | Reference |

|---|---|---|---|

| Primary Raw Materials | Elemental Phosphorus, Air, Water | Phosphate Rock, Sulfuric Acid | epa.govwikipedia.org |

| Key Intermediate | This compound (P₄O₁₀) | N/A (Direct Acidulation) | epa.govatamanchemicals.com |

| Product Purity | High (e.g., Food-Grade) | Lower (e.g., Fertilizer-Grade) | wikipedia.orguva.nl |

| Typical Concentration | 75-85% H₃PO₄ | 26-52% P₂O₅ equivalent | epa.govwikipedia.org |

| Energy Consumption | High | Lower | wikipedia.orguva.nl |

Green Chemistry Principles in P₄O₁₀ Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and use of industrial chemicals like this compound to enhance sustainability.

Eco-friendly Preparation Routes and Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. studymind.co.uk The direct synthesis of P₄O₁₀ from elemental phosphorus and oxygen (P₄ + 5O₂ → P₄O₁₀) has a theoretical atom economy of 100%, as all reactant atoms become part of the final product. quizlet.com

Direct Production from Phosphate Rock: Chinese patents describe methods for producing P₄O₁₀ directly from fusing a mixture of phosphate ore, silica (B1680970), and carbon. google.comgoogle.compatsnap.com In these processes, the reduction of the ore to produce phosphorus vapor and the subsequent oxidation to P₄O₁₀ occur in different zones of the same reactor. The heat released from the exothermic oxidation is used to drive the endothermic reduction reaction, significantly saving energy and allowing the use of lower-grade phosphate rock. google.comphosphorusplatform.eu

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free, low-temperature alternative for phosphorus chemistry. mcgill.ca Research has demonstrated the use of P₄O₁₀ as a solid-state phosphorylating agent in mechanochemical synthesis. mcgill.ca While often focused on the utilization of P₄O₁₀, mechanochemical methods are also being explored for the synthesis of various phosphates and could offer future pathways for more sustainable P₄O₁₀ production. researchgate.net

P₄O₁₀-Mediated Green Synthesis: this compound itself is used as a catalyst or reagent in green organic synthesis, often under solvent-free conditions or in aqueous media, to produce various compounds with high efficiency and short reaction times. library.walesbme.hunih.gov

Integration within Sustainable Phosphorus Cycle Technologies

A sustainable phosphorus cycle aims to "close the loop" by recovering phosphorus from waste streams (such as sewage sludge, manure, and food waste) and recycling it back into use, reducing reliance on finite phosphate rock reserves. nerc.ac.uknewfoodmagazine.comresearchgate.net The production and use of this compound are being integrated into these circular economy models.

The thermal process, via P₄O₁₀, provides a route to high-purity phosphoric acid, a valuable commodity that can be produced from recovered phosphorus. uva.nl While the traditional thermal process is energy-intensive, innovations are making it more sustainable. For instance, advanced kiln processes use the heat generated from oxidizing phosphorus to P₄O₁₀ to power the initial reduction of phosphate rock, significantly reducing external energy needs. phosphorusplatform.eu

Furthermore, emerging technologies focus on producing the elemental phosphorus feedstock more sustainably. Electrochemical methods are being developed to produce white phosphorus (P₄) directly from molten phosphate salts derived from recovered waste streams. researchgate.netacs.org This electrically-driven process, if powered by renewable energy, could decarbonize the production of the P₄ needed for the high-purity P₄O₁₀ thermal route, fully integrating it into a sustainable, circular phosphorus economy. acs.org This positions the P₄O₁₀ synthesis pathway not just as a production method but as a key purification and value-adding step within a broader recycling framework. nerc.ac.ukresearchgate.net

Mechanistic Studies of Phosphorus Pentoxide Reactivity in Advanced Chemical Transformations

Dehydration Mechanisms in Organic Synthesis

Phosphorus pentoxide is a potent dehydrating agent, a property that is central to its application in organic synthesis. philschatz.comtutorchase.com Its high affinity for water drives numerous reactions, including the conversion of amides to nitriles and the formation of acid anhydrides from mineral acids. nih.govlibretexts.org

Conversion of Primary Amides to Nitriles: Mechanistic Insights

The dehydration of primary amides to nitriles is a fundamental transformation in organic chemistry, and this compound is a classic reagent for this purpose. tutorchase.comlibretexts.org The reaction is typically performed by heating a solid mixture of the amide and P₄O₁₀. libretexts.org

The mechanism of this dehydration involves the initial activation of the amide's carbonyl oxygen by the electrophilic phosphorus center of P₄O₁₀. This is followed by a series of steps that result in the elimination of a water molecule.

Proposed Mechanistic Pathway:

Nucleophilic Attack: The carbonyl oxygen of the primary amide acts as a nucleophile, attacking one of the phosphorus atoms in the P₄O₁₀ cage structure. This forms a reactive intermediate.

Proton Transfer: A proton is transferred from the amide nitrogen to one of the oxygen atoms of the P₄O₁₀ moiety, increasing the leaving group ability.

Elimination: The intermediate then undergoes an elimination reaction, where the now good leaving group departs, and a triple bond is formed between the carbon and nitrogen atoms, yielding the nitrile. The P₄O₁₀ is consumed in the process, ultimately forming phosphoric acid and its polymers upon reacting with the liberated water. chemistrysteps.com

Recent studies have also explored alternative, milder methods for amide dehydration, such as copper-hydride catalyzed processes, which can avoid the harsh conditions associated with strong dehydrating agents like P₄O₁₀. mit.edu

Anhydride (B1165640) Formation from Mineral Acids (e.g., HNO₃ to N₂O₅, H₂SO₄ to SO₃)

This compound's dehydrating power is sufficient to remove water from strong mineral acids, leading to the formation of their corresponding anhydrides. nih.govlibretexts.org This highlights the exceptional thermodynamic driving force behind P₄O₁₀'s reactivity.

Dinitrogen Pentoxide (N₂O₅) from Nitric Acid (HNO₃): The careful dehydration of concentrated nitric acid with this compound at low temperatures yields dinitrogen pentoxide. libretexts.orgpurdue.eduwikipedia.org The reaction proceeds as follows: 4 HNO₃ + P₄O₁₀ → 2 N₂O₅ + 4 HPO₃ purdue.edu

The mechanism involves the removal of one molecule of water from two molecules of nitric acid.

Sulfur Trioxide (SO₃) from Sulfuric Acid (H₂SO₄): Similarly, P₄O₁₀ can dehydrate concentrated sulfuric acid to produce sulfur trioxide. nih.govatamanchemicals.com This is a notable reaction as sulfuric acid itself is a strong dehydrating agent. atamanchemicals.comwikipedia.org The reaction demonstrates that P₄O₁₀ has a greater affinity for water than concentrated sulfuric acid. atamanchemicals.comwikipedia.org

General Principles Governing P₄O₁₀'s Potent Dehydrating Power

The remarkable dehydrating ability of this compound is rooted in both thermodynamic and kinetic factors.

Structural and Kinetic Factors: The cage-like structure of P₄O₁₀, which is the commercially available form, is highly reactive towards water. nih.gov The reaction with water is vigorous and leads to the formation of various phosphoric acid intermediates. clariant.com Although the initial reaction might be heterogeneous, the process is kinetically accessible, allowing for efficient water removal.

| Property | Value |

| Enthalpy of Formation of P₄O₁₀ | -2984 kJ/mol philschatz.com |

| Sublimation Temperature | 360 °C nih.gov |

Table 1: Selected Thermodynamic Properties of this compound

Role in Oxidation Reactions: The Onodera Reagent and Alcohol Oxidation Pathways

While primarily known as a dehydrating agent, this compound also plays a role in certain oxidation reactions, most notably as a component of the Onodera reagent. thieme-connect.com The Onodera reagent, a mixture of dimethyl sulfoxide (B87167) (DMSO) and this compound, is used for the oxidation of alcohols to aldehydes and ketones. thieme-connect.comwikipedia.org

In this system, P₄O₁₀ acts as an activator for DMSO. The mechanism is believed to proceed through the formation of an electrophilic sulfur species, which is then attacked by the alcohol.

Proposed Mechanistic Steps for Alcohol Oxidation with the Onodera Reagent:

Activation of DMSO: this compound reacts with DMSO to form a highly electrophilic sulfonium (B1226848) species.

Nucleophilic Attack by Alcohol: The alcohol attacks the activated sulfur atom, forming an alkoxysulfonium salt.

Proton Abstraction: A base, typically triethylamine (B128534) which is added to the reaction mixture, removes a proton from the carbon atom bearing the hydroxyl group.

Elimination: The resulting intermediate undergoes an intramolecular elimination (a β-elimination) to yield the corresponding aldehyde or ketone, dimethyl sulfide, and a phosphate (B84403) byproduct.

This method is one of several DMSO-based oxidation protocols, such as the Swern and Pfitzner-Moffatt oxidations, which differ in the activating agent used. thieme-connect.comwikipedia.org

Condensation and Polymerization Reaction Mechanisms

This compound is a versatile reagent for promoting condensation and polymerization reactions, primarily through its dehydrating action which can drive the formation of new bonds. clariant.com

Ring Closures and Intramolecular Cyclization Chemistry

P₄O₁₀ is widely employed to facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic systems. clariant.com These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

The role of P₄O₁₀ in these cyclizations is often to promote the formation of a reactive intermediate that can then undergo ring closure. For example, in the synthesis of benzoxazoles from o-aminophenol and a carboxylic acid, P₄O₁₀ can be used in combination with methanesulfonic acid (MSA). figshare.comcolab.ws In this system, a mixed anhydride is formed between the carboxylic acid and the phosphoric/methanesulfonic acid, which is then attacked by the amino group of the o-aminophenol, leading to cyclization and dehydration. figshare.comcolab.ws

Another important application is in the Dieckmann condensation, an intramolecular Claisen condensation of diesters to form cyclic β-keto esters. libretexts.orglibretexts.org While typically base-catalyzed, dehydrating agents can facilitate the reaction by removing the alcohol byproduct and shifting the equilibrium towards the cyclized product.

Furthermore, P₄O₁₀ has been investigated as a catalyst for the ring-opening polymerization of cyclic esters like ε-caprolactone. researchgate.net In this case, it is proposed to activate the monomer, making it more susceptible to nucleophilic attack by an initiator such as an alcohol.

Ring-Opening Polymerization (ROP) of Cyclic Esters Catalyzed by P₂O₅: Monomer Activation Mechanisms

This compound (P₂O₅) has emerged as a cost-effective and metal-free catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL). The polymerization process, initiated by an alcohol like isopropanol (B130326) (iPrOH), yields polyesters with a narrow weight distribution, indicative of a controlled and living polymerization. researchgate.net

The mechanism of this catalytic system is understood to proceed through a monomer activation pathway. researchgate.net Spectroscopic analyses, specifically NMR, have confirmed the presence of the initiator residue (e.g., isopropyl ester) at the end of the polymer chain. This finding supports the postulation that the ring-opening of the cyclic ester occurs via the cleavage of the acyl-oxygen bond.

The proposed mechanism involves the following key steps:

Initiator Activation : this compound is thought to act as a mild base. One of the exo-oxygen atoms of the P₂O₅ molecule forms a hydrogen bond with the hydroxyl group of the alcohol initiator (e.g., isopropanol).

Increased Nucleophilicity : This hydrogen bonding increases the nucleophilicity of the alcohol's oxygen atom.

Nucleophilic Attack : The activated alcohol then performs a nucleophilic attack on the carbonyl carbon of the cyclic ester monomer.

Ring-Opening : This attack leads to the scission of the acyl-oxygen bond, resulting in the formation of an ester end group and an active hydroxyl species.

Propagation : The newly formed active hydroxyl group can then react with another monomer molecule, continuing the propagation of the polymer chain.

This monomer activation mechanism, facilitated by the dual role of P₂O₅ in activating the initiator, offers an efficient, metal-free route for the synthesis of well-defined polyesters. Unlike strong Brønsted acids which can cause undesirable side reactions, the weaker acidic nature of P₂O₅ and its derivatives proves more effective for the controlled ROP of cyclic esters.

Synthesis of Phosphate Esters from Alcohols

This compound is a key reagent in the synthesis of phosphate esters from alcohols. clariant.comconnectchemicals.comexsyncorp.com This reaction is a direct method to produce acidic phosphate esters by reacting P₂O₅ with the corresponding alcohol or phenol. clariant.com The process is widely used in industry for manufacturing various products, including flame retardants, plasticizers, and surfactants. exsyncorp.comnih.gov

When primary alcohols are esterified with this compound, the reaction typically yields a mixture of mono- and diesters. google.com The ratio of these products can be influenced by the reaction conditions. For instance, using a molar ratio of alcohol to P₂O₅ of approximately 3:1 results in a technical mixture with an average degree of esterification around 1.5. google.com To manage the reaction, which can be vigorous, a solvent method is often employed. This approach allows for milder reaction conditions, preventing issues like uneven reaction and localized overheating, which can lead to charring of the phosphate ester. google.com By carefully controlling parameters such as the solvent, temperature, and reaction time, the ratio of mono- to diesters in the final product can be stabilized and controlled. google.com

The dissolution of P₂O₅ in alcohols can also be used to generate convenient PO(OH)₃₋ₓ(OR)ₓ precursors for further synthesis, such as in sol-gel processes. capes.gov.br Historically, the synthesis of neutral triesters of orthophosphoric acid was a necessary precursor step before reacting with P₂O₅ to obtain polyphosphoric acid esters. google.com However, methods have been developed to directly synthesize neutral esters of polyphosphoric acids by reacting this compound, phosphorus oxychloride, and an anhydrous alcohol. google.com

| Reactant | Reagent | Product(s) | Key Findings |

| Primary Alcohols | This compound (P₂O₅) | Mixture of mono- and di-phosphate esters | The ratio of esters can be controlled by reaction conditions; a solvent method prevents charring. google.comgoogle.com |

| Alcohols/Phenols | This compound (P₂O₅) | Acidic phosphate esters | A direct reaction method used for industrial production of various phosphate esters. clariant.com |

| Anhydrous Alcohol | P₂O₅ and Phosphorus Oxychloride (POCl₃) | Neutral esters of polyphosphoric acids (e.g., tetraalkyl pyrophosphate, hexaalkyl tetraphosphate) | A direct synthesis route that avoids the pre-synthesis of orthophosphoric acid triesters. google.com |

Interactions and Reactions with Inorganic Species

This compound serves as a powerful dehydrating agent in the synthesis of dichlorine heptoxide (Cl₂O₇), the anhydride of perchloric acid. atamanchemicals.comwikipedia.org The reaction involves the careful dehydration of perchloric acid (HClO₄) by P₂O₅. chemicalbook.comsciencemadness.org

The balanced chemical equation for this reaction is: 12 HClO₄ + P₄O₁₀ → 6 Cl₂O₇ + 4 H₃PO₄ chemicalbook.comwebqc.org

This synthesis is considered extremely hazardous due to the highly explosive and oxidizing nature of dichlorine heptoxide. chemicalbook.comsciencemadness.org The reaction must be performed under strictly controlled, low-temperature conditions, typically between -70 °C and -10 °C, to ensure safety. chemicalbook.comsciencemadness.org Following the reaction, the Cl₂O₇ product is carefully distilled under a vacuum to separate it from the phosphoric acid byproduct and obtain it in a pure form. wikipedia.orgchemicalbook.comsciencemadness.org Dichlorine heptoxide is a colorless, oily liquid that reacts exothermically with water to regenerate perchloric acid. chemicalbook.comsciencemadness.org Unlike other chlorine oxides, it is relatively stable and does not attack substances like sulfur, phosphorus, or paper under standard conditions. chemicalbook.comsciencemadness.org

| Reactant | Reagent | Product | Stoichiometry |

| Perchloric Acid (HClO₄) | This compound (P₄O₁₀) | Dichlorine Heptoxide (Cl₂O₇) and Phosphoric Acid (H₃PO₄) | 12 HClO₄ + P₄O₁₀ → 6 Cl₂O₇ + 4 H₃PO₄ webqc.org |

This compound is utilized as a phosphorus source in a novel and cost-effective method for synthesizing transition-metal phosphides, including nickel phosphide (B1233454) (Ni₂P), cobalt phosphide (Co₂P), and molybdenum phosphide (MoP). atamanchemicals.comnih.gov This method employs mechanical mixtures of the respective metal oxide (e.g., NiO, CoO, MoO₃) and solid P₂O₅ as a precursor, which is then reduced in a hydrogen (H₂) atmosphere. nih.gov This approach is simpler than traditional precursor preparation methods that involve dissolution, drying, and calcination steps. nih.gov

The synthesis pathway does not involve a direct transformation from the precursor to the final phosphide. Instead, it proceeds through the formation of complex intermediates. nih.gov Based on characterization techniques such as XRD, XPS, SEM, and TEM, the proposed formation pathway is as follows:

MOs/P₂O₅ precursors → Complex intermediates (metals, metal phosphates, and metal oxide-phosphates) → Metal phosphides nih.gov

This method yields transition-metal phosphides with superior dispersion compared to those prepared from traditional precursors. nih.gov It is suggested that the morphology of the resulting metal phosphide may be inherited from the initial metal oxide used. nih.gov

| Metal Oxide | Phosphorus Source | Reducing Agent | Key Intermediates | Final Product |

| Nickel Oxide (NiO) | This compound (P₂O₅) | Hydrogen (H₂) | Ni, Nickel Phosphates, Nickel Oxide-Phosphates | Ni₂P nih.gov |

| Cobalt Oxide (CoO) | This compound (P₂O₅) | Hydrogen (H₂) | Co, Cobalt Phosphates, Cobalt Oxide-Phosphates | Co₂P nih.gov |

| Molybdenum Oxide (MoO₃) | This compound (P₂O₅) | Hydrogen (H₂) | Mo, Molybdenum Phosphates, Molybdenum Oxide-Phosphates | MoP nih.gov |

This compound reacts with various halogen-containing compounds, a property utilized in the synthesis of phosphorus halides and oxyhalides. britannica.comacs.org The reaction of P₂O₅ with halide salts such as sodium chloride (NaCl) and calcium fluoride (B91410) (CaF₂) at high temperatures yields volatile phosphorus compounds. acs.org

For example, the reaction between P₂O₅ and NaCl at elevated temperatures can produce phosphoryl chloride (POCl₃). acs.orgsciencemadness.org This reaction is thermodynamically driven by the formation of the very strong P=O bond and a stable salt, such as sodium phosphate. sciencemadness.org Similarly, studies have shown that reacting P₂O₅ with fluorides like CaF₂ or the fluorine present in rock phosphate can liberate phosphorus-fluorine compounds. acs.org

The reactivity of P₂O₅ extends to reactions with mixtures of halide salts. The reaction with a combination of sodium chloride and calcium fluoride has been studied to determine if mixed fluoro-chloro compounds of phosphorus can be prepared. acs.org In a broader context, reacting halide salts with phosphate precursors like P₂O₅ (or the resulting phosphoric acid) is a general route for dehalogenation, converting the salt cations from halides to oxides within a phosphate matrix and producing volatile hydrogen halides or ammonium (B1175870) halides as byproducts, depending on the specific reactants. frontiersin.org

| Reactant(s) | Product(s) | Conditions |

| This compound + Sodium Chloride | Phosphoryl Chloride + Sodium Phosphates | High Temperature acs.orgsciencemadness.org |

| This compound + Calcium Fluoride | Phosphorus-Fluorine Compounds | High Temperature acs.org |

| This compound + Rock Phosphate | Phosphorus-Fluorine Compounds | High Temperature acs.org |

Catalytic Applications of Phosphorus Pentoxide and Its Derivatives

Heterogeneous Catalysis by Supported P₂O₅ Systems

Solid-supported phosphorus pentoxide catalysts are significant in heterogeneous catalysis due to their high reactivity, ease of handling, and recyclability. By immobilizing P₂O₅ on supports like alumina (B75360) or silica (B1680970), stable and efficient solid acid catalysts are created for various organic syntheses.

P₂O₅/Silica Catalysts (e.g., Carbamatoalkyl Naphthols Synthesis)

This compound supported on silica (P₂O₅/SiO₂) is another effective heterogeneous catalytic system. It is noted for being an inexpensive, green, and reusable catalyst for various organic reactions. One prominent application is the one-pot, three-component synthesis of 1-carbamatoalkyl-2-naphthols. tandfonline.comtandfonline.com This reaction involves β-naphthol, various aromatic aldehydes, and a carbamate (B1207046), such as methyl carbamate, under solvent-free conditions. tandfonline.comtandfonline.com

The P₂O₅/SiO₂ catalyst demonstrates high activity, leading to high yields of the desired products in short reaction times. tandfonline.com The preparation of the catalyst involves phosphorylating the hydroxyl groups on the surface of silica gel, resulting in a reagent that is less sensitive to moisture than pure P₂O₅. tandfonline.com The benefits of this protocol include the use of an inexpensive and easily prepared catalyst, a simple work-up procedure, and the ability to recycle and reuse the catalyst for multiple consecutive runs without significant loss of activity. tandfonline.com

Table 2: P₂O₅/SiO₂ Catalyzed Synthesis of Carbamatoalkyl Naphthols

This table showcases the results of the one-pot, three-component reaction of β-naphthol, various aromatic aldehydes, and methyl carbamate using P₂O₅/SiO₂ as a catalyst under solvent-free conditions at 80°C.

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 5 | 95 |

| 4-Chlorobenzaldehyde | 5 | 98 |

| 4-Methylbenzaldehyde | 10 | 96 |

| 4-Methoxybenzaldehyde | 10 | 94 |

| 3-Nitrobenzaldehyde | 7 | 95 |

Data sourced from studies on P₂O₅ supported on SiO₂ as an efficient and reusable catalyst. tandfonline.com

Homogeneous Catalysis with P₂O₅-based Reagents

While supported P₂O₅ systems are valuable in heterogeneous catalysis, P₂O₅ also forms the basis of powerful homogeneous catalytic reagents.

Eaton's Reagent (P₂O₅/Methanesulfonic Acid) in Green Organic Synthesis

Eaton's reagent, a solution of this compound in methanesulfonic acid (typically in a 1:10 weight ratio), is a notable homogeneous catalyst used as an alternative to polyphosphoric acid. nih.govtcichemicals.com It is less viscous and easier to handle than polyphosphoric acid. nih.gov Eaton's reagent is considered a green catalyst because it is non-oxidizing, chlorine-free, and reactions often require no additional solvent. nih.govorientjchem.org

This reagent has been effectively used in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (Biginelli compounds) at room temperature under solvent-free conditions. nih.govproquest.comlibrary.wales The method is characterized by short reaction times, high yields, and a simple, environmentally friendly procedure. nih.gov The addition of P₂O₅ to methanesulfonic acid enhances the solubility of organic compounds and provides a powerful dehydrating medium, facilitating cyclization reactions. nih.gov

Role as a Metal-Free Catalyst in Polymerization Processes

This compound has been identified as a cost-effective, metal-free catalyst for polymerization reactions, aligning with the principles of green chemistry. rsc.org A key example is its use in the ring-opening polymerization (ROP) of ε-caprolactone. researchgate.netresearchgate.net

In this process, P₂O₅, in conjunction with an initiator like isopropanol (B130326), effectively catalyzes the ROP of ε-caprolactone to produce poly(ε-caprolactone) with a narrow weight distribution. rsc.org Kinetic studies have confirmed the controlled and living nature of this polymerization. researchgate.net The mechanism is believed to proceed through monomer activation. rsc.org The use of a commercially available and easy-to-handle metal-free catalyst like P₂O₅ opens up new opportunities for the synthesis of biodegradable polyesters. P₂O₅ has also been noted as a catalyst for producing covalent triazine frameworks. nih.gov

Table 3: P₂O₅-Catalyzed Ring-Opening Polymerization of ε-Caprolactone

This table shows the results of the bulk polymerization of ε-caprolactone (ε-CL) using P₂O₅ as a catalyst and isopropanol (iPrOH) as an initiator at 100°C.

| [CL]₀/[P₂O₅]/[iPrOH] Ratio | Time (h) | Conversion (%) | Mₙ (g/mol) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|

| 200:1:1 | 1 | 83 | 19,500 | 1.25 |

| 200:1:1 | 2 | 96 | 22,100 | 1.24 |

| 400:1:1 | 2 | 80 | 36,000 | 1.30 |

| 400:1:1 | 4 | 95 | 43,100 | 1.28 |

Mₙ: Number-average molar mass; Đ: Dispersity Index. Data adapted from research on P₂O₅ as a metal-free catalyst for ROP. researchgate.net

Phosphorus Promotion and Poisoning in Zeolite-Based Catalytic Systems

The interaction of phosphorus with zeolites is complex, exhibiting dual roles as both a promoter and a poison in various industrial catalytic processes. researchgate.net Zeolites are microporous aluminosilicates widely used as catalysts.

As a promoter, phosphorus, often introduced through phosphatation using reagents like phosphoric acid or P₂O₅, is used to modify zeolites such as H-ZSM-5. researchgate.netacs.org This modification can enhance the hydrothermal stability of the zeolite and increase its selectivity towards light olefins in processes like the methanol-to-hydrocarbon (MTH) reaction and fluid catalytic cracking (FCC). researchgate.netnih.govacs.org The promotional effects are attributed to the interaction of phosphorus with the zeolite's acid sites, leading to a reduction in acid site strength and quantity. nih.govacs.orguu.nl This change can suppress undesirable side reactions and coke formation. nih.gov

Conversely, phosphorus can act as a poison for zeolite-based catalysts, particularly in applications like the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from diesel engine exhaust. researchgate.net Lubricating oils contain phosphorus additives that can deposit on the catalyst, blocking the micropores and deactivating the active sites. oulu.fi This poisoning effect reduces the catalyst's efficiency in converting NOx. researchgate.net The phosphorus species can interact with and alter the essential components of the catalyst washcoat, such as cerium oxide and alumina, forming stable phosphates and diminishing catalytic activity. oulu.fi Understanding the mechanisms of both promotion and poisoning is crucial for designing more robust and efficient zeolite catalysts. nih.gov

Advanced Applications in Materials Science and Engineering

P₄O₁₀ in Glass Science and Engineering

The incorporation of phosphorus pentoxide into glass formulations imparts a range of desirable properties, making it a key component in the production of various specialized glasses.

Impact on Structural, Thermal, and Rheological Properties of Oxide Glasses

The addition of P₂O₅ to oxide glass systems, such as sodium borosilicate glasses, has a notable effect on their fundamental properties. Research has shown that increasing the P₂O₅ content can lead to a modest increase in the glass transition temperature (Tg) up to a certain solubility limit. shu.ac.ukresearchgate.netpnnl.gov Beyond this limit, which is typically between 3.0 and 4.0 mol% in annealed bulk glasses, crystallization can occur with the formation of phases like Na₃PO₄ and Na₄P₂O₇. shu.ac.ukresearchgate.netpnnl.gov This onset of crystallization is associated with a more significant increase in Tg. shu.ac.ukresearchgate.netpnnl.gov

From a rheological perspective, the high-temperature viscosity of these glasses tends to increase with higher P₂O₅ concentrations. shu.ac.ukresearchgate.netpnnl.gov In fact, at higher addition levels, the melt can exhibit non-Newtonian behavior, which is consistent with the presence of crystalline material within the molten glass. shu.ac.ukresearchgate.net The structural impact of P₂O₅ is also evident in spectroscopic analyses. For instance, Raman difference spectra reveal characteristic peaks associated with various phosphate (B84403) species as the P₂O₅ content rises. shu.ac.ukresearchgate.netpnnl.gov Furthermore, studies on silicate (B1173343) melts have indicated that the speciation of P₂O₅ is temperature-dependent, with a shift from orthophosphate to pyrophosphate species as the temperature increases through the glass transition range. shu.ac.uk

The following table summarizes the general effects of increasing P₂O₅ content on the properties of sodium borosilicate glass, based on available research findings:

| Property | Effect of Increasing P₂O₅ Content |

| Glass Transition Temperature (Tg) | Modest increase below solubility limit; substantial increase at the onset of crystallization. shu.ac.ukresearchgate.netpnnl.gov |

| High-Temperature Viscosity | Increases; can lead to non-Newtonian behavior at high concentrations. shu.ac.ukresearchgate.net |

| Crystallinity | Onset of crystallinity between 3.0 and 4.0 mol% P₂O₅ in annealed glasses. shu.ac.ukresearchgate.netpnnl.gov |

| Liquidus Temperature | Increases with the addition of P₂O₅. researchgate.net |

| Chemical Durability | Can be slightly improved. researchgate.net |

Influence on Glass Network Connectivity, Depolymerization, and Crosslink Strength

This compound plays a crucial role as a network former in phosphate glasses, where the fundamental structural unit is the PO₄ tetrahedron. In pure vitreous P₂O₅, each tetrahedron is connected to three others through bridging oxygens (BOs). csic.es The addition of modifier oxides to the glass composition leads to the disruption of this network through the formation of non-bridging oxygens (NBOs), a process known as depolymerization. csic.es This depolymerization is counteracted by the formation of Me-O-P bonds (where Me is a modifier cation), which helps to stabilize the network. csic.es

In aluminosilicate (B74896) glasses, the introduction of P₂O₅ can have a depolymerizing effect on the silicate network. frontiersin.org This is because the phosphor network can lose some of its non-bridging oxygen ions, leading to the formation of more depolymerized silicate anions. frontiersin.org This structural change can have significant implications for processes like ion exchange. Research on phosphorus-containing aluminosilicate glasses has shown that the depolymerization of the silicate network can accelerate the K⁺–Na⁺ ion exchange process, leading to a greater depth of the ion-exchanged layer. frontiersin.org This increased network openness facilitates the interdiffusion of ions. frontiersin.org

Development of Specialized Glasses: Optical, Heat-Insulating, and Chemically Strengthened Formulations

The unique properties imparted by this compound make it a valuable component in the formulation of various specialized glasses.

Optical and Heat-Insulating Glasses: P₂O₅ is a primary ingredient in the manufacturing of certain types of optical and heat-insulating glasses. atamanchemicals.comsmc-global.comupl-ltd.combrenntag.comtaylorandfrancis.com Phosphate glasses, for instance, are known for their high resistance to hydrofluoric acid. britannica.com When iron oxide is added to these glasses, they can function as effective heat absorbers. britannica.com

Chemically Strengthened Glasses: The addition of P₂O₅ to aluminosilicate glasses has been shown to be an effective strategy for enhancing their strength through chemical strengthening processes like ion exchange. frontiersin.orgfrontiersin.org The presence of P₂O₅ can lead to a significant increase in hardness, compressive stress, and the depth of the ion-exchange layer. frontiersin.orgfrontiersin.org This is attributed to the depolymerization of the glass network, which facilitates a more efficient exchange of ions. frontiersin.orgfrontiersin.org For example, increasing the P₂O₅ concentration from 1 to 7 mol% in certain aluminosilicate glasses has been shown to monotonically improve the compressive stress and the depth of the ion-exchange layer. frontiersin.org

This compound in Advanced Material Synthesis

Beyond glass manufacturing, this compound is a key precursor and component in the synthesis of other advanced materials, notably in the fields of flame retardancy and nanocomposites.

Application in Flame Retardant Technologies and Mechanistic Understanding of Fire Retardancy

Phosphorus-based compounds, often derived from or incorporating P₂O₅, are widely used as effective flame retardants. bme.hubme.hu Their mechanism of action can occur in either the condensed (solid) phase or the gas phase. bme.hubme.hu

In the condensed phase, the primary mechanism involves the formation of a protective char layer on the surface of the burning material. bme.hubme.humdpi.com During combustion, phosphorus compounds can thermally decompose to form phosphoric acid. aerofiltri.it This acid acts as a dehydrating agent, promoting the cross-linking and charring of the polymer matrix. bme.hubme.huaerofiltri.it This char layer serves as a physical barrier, insulating the underlying material from heat and limiting the diffusion of flammable gases. bme.hubme.hu

The effectiveness of phosphorus-based flame retardants is particularly pronounced in oxygen-containing polymers. aerofiltri.it The formation of a stable phosphocarbonaceous polyaromatic structure within the char has been identified as a key factor in the fire-retardant performance. researchgate.net

Synthesis of Nanocomposites (e.g., P₂O₅-RGO)

This compound is also utilized in the synthesis of advanced nanocomposite materials. A notable example is the creation of P₂O₅-reduced graphene oxide (RGO) nanocomposites. tandfonline.com These materials can be synthesized through methods such as the solvothermal decomposition of a suitable precursor over RGO. tandfonline.com In one such method, a phosphoric triamide precursor is used to generate P₂O₅ nanoparticles which are then decorated onto the surface of RGO sheets. tandfonline.com

The resulting P₂O₅-RGO nanocomposites exhibit interesting properties. For instance, the P₂O₅ nanoparticles can have an orthorhombic phase with an average size in the range of 10-20 nm. tandfonline.com The solvothermal synthesis conditions, such as time and temperature, can influence the particle size. tandfonline.com These nanocomposites can also be synthesized via a sol-gel approach, resulting in hybrid nanostructures with tunable bandgaps and fluorescence, making them promising for optoelectronic applications. mdpi.com

Role in the Vitrification of Nuclear Waste Matrices

Vitrification is a crucial process for the immobilization of high-level radioactive waste (HLW), converting it into a stable, solid, and non-leaching glass form suitable for long-term geological disposal. shu.ac.ukictp.it this compound (P2O5) has been identified as a component in certain radioactive defense wastes, such as those at the Hanford Site in the USA, originating from historical plutonium extraction processes. shu.ac.ukictp.itoup.com While borosilicate glass is the most common matrix for vitrification due to its excellent chemical durability, the inclusion of P2O5 presents specific challenges and effects. shu.ac.ukictp.itscispace.com